![molecular formula C25H26N4O3 B2485281 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide CAS No. 941933-87-5](/img/no-structure.png)

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

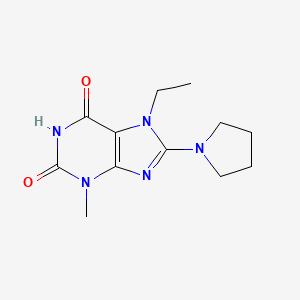

The compound contains a p-tolyl group , which is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . It also contains a butoxyphenyl group and a pyrazolo[1,5-a]pyrazin-4(5H)-one group, which are common in various organic compounds.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The p-tolyl group, for example, is known to participate in various organic reactions .Aplicaciones Científicas De Investigación

Antiviral Activity Against Hepatitis B Virus (HBV)

- In Vivo Efficacy : In an HBV AAV mouse model, the lead compound THPP-45 demonstrated oral administration efficacy in reducing HBV DNA viral load .

Therapeutic Potential Beyond HBV

Kou, B., Zhang, Z., Han, X., et al. (2023). Discovery of 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Derivatives as Allosteric Modulators of Hepatitis B Virus Core Protein. Journal of Medicinal Chemistry, 66(19), 7570–7583. DOI: 10.1021/acs.jmedchem.3c01145

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have a wide range of biological activities .

Mode of Action

It’s known that similar compounds can inhibit a wide range of nucleoside-resistant hepatitis b virus variants .

Biochemical Pathways

Similar compounds have been reported to inhibit lipid peroxidation and protein hydrolysis induced by lipoxygenase and trypsin .

Pharmacokinetics

It’s known that similar compounds have good oral bioavailability .

Result of Action

Similar compounds have been reported to inhibit carrageenan-induced paw edema (cpe) and pain perception .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butoxyaniline with ethyl acetoacetate to form 2-(4-butoxyphenyl)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid ethyl ester. Finally, the ethyl ester is converted to the desired compound by reacting it with p-toluidine in the presence of acetic anhydride.", "Starting Materials": [ "4-butoxyaniline", "ethyl acetoacetate", "hydrazine hydrate", "p-toluidine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-butoxyaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-butoxyphenyl)-4-oxobutanoic acid ethyl ester.", "Step 2: The intermediate from step 1 is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid ethyl ester.", "Step 3: The ethyl ester from step 2 is then reacted with p-toluidine in the presence of acetic anhydride to form the desired compound, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(p-tolyl)acetamide." ] } | |

Número CAS |

941933-87-5 |

Fórmula molecular |

C25H26N4O3 |

Peso molecular |

430.508 |

Nombre IUPAC |

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C25H26N4O3/c1-3-4-15-32-21-11-7-19(8-12-21)22-16-23-25(31)28(13-14-29(23)27-22)17-24(30)26-20-9-5-18(2)6-10-20/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,30) |

Clave InChI |

BVIWDIIJFMZWNK-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)